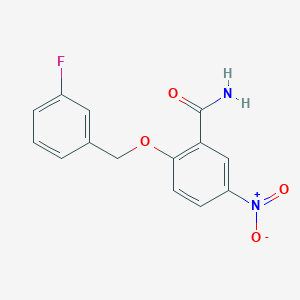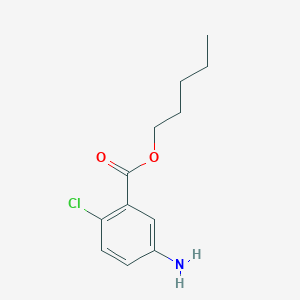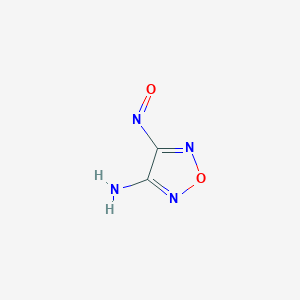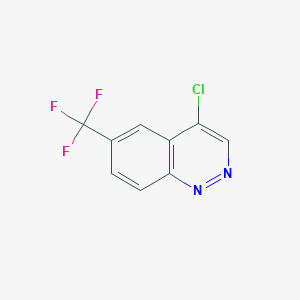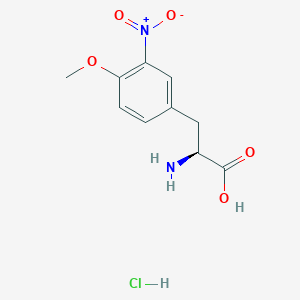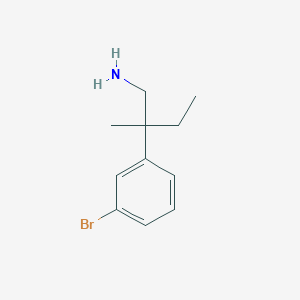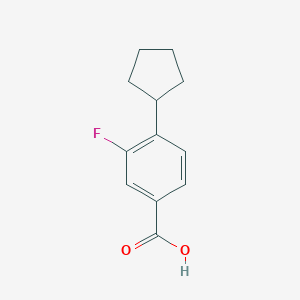
4-cyclopentyl-3-fluorobenzoic acid
概要
説明
4-cyclopentyl-3-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the third position and a cyclopentyl group at the fourth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopentyl-3-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the fluorination of 4-cyclopentyl-benzoic acid using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent like acetonitrile under mild conditions. Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-cyclopentyl-benzoic acid is coupled with a fluorinated aryl halide in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions: 4-cyclopentyl-3-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or aldehydes.
科学的研究の応用
4-cyclopentyl-3-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-cyclopentyl-3-fluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards specific targets. The cyclopentyl group may also contribute to the compound’s overall stability and bioavailability. Detailed studies on the molecular pathways and targets involved are essential to fully understand its mechanism of action.
類似化合物との比較
4-Fluorobenzoic acid: Similar in structure but lacks the cyclopentyl group.
3-Fluorobenzoic acid: Similar in structure but lacks the cyclopentyl group.
4-Cyclopentyl-benzoic acid: Similar in structure but lacks the fluorine atom.
Uniqueness: 4-cyclopentyl-3-fluorobenzoic acid is unique due to the presence of both the fluorine atom and the cyclopentyl group, which impart distinct chemical and physical properties
特性
分子式 |
C12H13FO2 |
|---|---|
分子量 |
208.23 g/mol |
IUPAC名 |
4-cyclopentyl-3-fluorobenzoic acid |
InChI |
InChI=1S/C12H13FO2/c13-11-7-9(12(14)15)5-6-10(11)8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15) |
InChIキー |
CEJBCEZOGRBZSE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2=C(C=C(C=C2)C(=O)O)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[2-Benzoxazolyl[3-(4-methoxyphenoxy)propyl]amino]methyl]phenol](/img/structure/B8461817.png)

